2,2-Bis(4-carbamoyl-3-nitrophenyl)hexafluoropropane
Overview
Description
2,2-Bis(4-carbamoyl-3-nitrophenyl)hexafluoropropane is a chemical compound with the molecular formula C17H10F6N4O6 and a molecular weight of 480.27 g/mol . This compound is known for its unique structure, which includes hexafluoropropane and nitrophenyl groups. It is primarily used in research applications, particularly in the fields of proteomics and polymer science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-carbamoyl-3-nitrophenyl)hexafluoropropane typically involves the reaction of hexafluoropropane derivatives with nitrophenyl compounds under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
the synthesis process in a laboratory setting can be scaled up with appropriate adjustments to reaction conditions and equipment .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(4-carbamoyl-3-nitrophenyl)hexafluoropropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: NaOCH3, KOtBu, in solvents like methanol or dimethyl sulfoxide (DMSO)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2,2-Bis(4-carbamoyl-3-nitrophenyl)hexafluoropropane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of 2,2-Bis(4-carbamoyl-3-nitrophenyl)hexafluoropropane involves its interaction with molecular targets through its nitrophenyl and hexafluoropropane groups. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or modulation of protein-protein interactions. The specific pathways involved depend on the context of its use in research or therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis[2-nitrobenzamide]
- 4,4’-(Perfluoropropane-2,2-diyl)bis(2-nitrobenzamide)
Uniqueness
2,2-Bis(4-carbamoyl-3-nitrophenyl)hexafluoropropane is unique due to its combination of hexafluoropropane and nitrophenyl groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in research applications where high thermal stability and resistance to chemical degradation are required .
Properties
IUPAC Name |
4-[2-(4-carbamoyl-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N4O6/c18-16(19,20)15(17(21,22)23,7-1-3-9(13(24)28)11(5-7)26(30)31)8-2-4-10(14(25)29)12(6-8)27(32)33/h1-6H,(H2,24,28)(H2,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRNAADRWFLSAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C2=CC(=C(C=C2)C(=O)N)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F)[N+](=O)[O-])C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101146587 | |
Record name | 4,4′-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis[2-nitrobenzamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101146587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887267-99-4 | |
Record name | 4,4′-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis[2-nitrobenzamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887267-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4′-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis[2-nitrobenzamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101146587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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